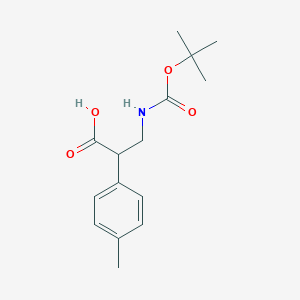

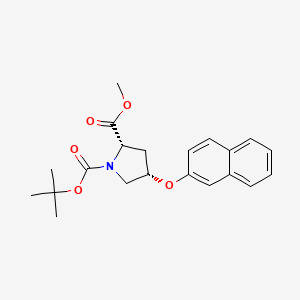

(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions. The synthesis of a compound is often detailed in the methods section of scientific papers .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

Analytical methods for determining antioxidant activity have critical applications in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are based on chemical reactions assessing kinetics or equilibrium states through spectrophotometry. These methods have been successfully applied in analyzing the antioxidant capacity of complex samples, contributing to the understanding of chemical interactions and properties that could be relevant to compounds like "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" (Munteanu & Apetrei, 2021).

Microbial Metabolites and Health

Research on microbial metabolites, such as butyric acid, flagellin, and propionic acid, highlights their physiological presence in healthy humans and their involvement in various pathologies. The dual role of these metabolites as both beneficial and harmful underlines the complexity of biochemical interactions, which could be pertinent when studying the physiological and pathological implications of "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" in biological systems (Fröhlich et al., 2015).

Volatile Fatty Acids Production

The microbial production of volatile fatty acids (VFAs) like acetic and propionic acid involves pathways that could be of interest when considering the synthesis and application of complex organic acids in industrial and pharmacological contexts. Understanding these biosynthesis routes and employing metabolic engineering could provide insights into the production and application of compounds such as "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" (Bhatia & Yang, 2017).

Chemical Recycling of PET

The chemical recycling of poly(ethylene terephthalate) (PET) involves breaking down PET to recover pure monomers like terephthalic acid, which can then be repolymerized. This process, involving hydrolysis and glycolysis, could relate to the chemical transformations and applications of "(S)-3-tert-Butoxycarbonylamino-2-p-tolyl-propionic acid" in material science and recycling technologies (Karayannidis & Achilias, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

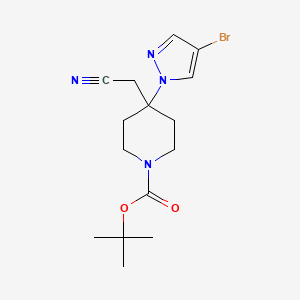

IUPAC Name |

2-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(13(17)18)9-16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCOXGANXKQLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)

![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)

![(1R,2S,4S)-Rel-7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1403166.png)